molecular formula C6H6BrN5S B13343397 5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13343397
M. Wt: 260.12 g/mol
InChI Key: ALYKYTVXYMIDDG-UHFFFAOYSA-N
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Description

Molecular Formula: C₆H₆BrN₅S CAS No.: 1701554-04-2 Molecular Weight: 260.11 g/mol Structural Features: This compound comprises a 1,2,4-triazole core substituted with a bromine atom at position 5 and a (1,3-thiazol-5-yl)methyl group at position 1. The thiazole ring introduces sulfur-based heteroaromaticity, while the bromine atom enhances electrophilic reactivity.

Properties

Molecular Formula

C6H6BrN5S

Molecular Weight

260.12 g/mol

IUPAC Name

5-bromo-1-(1,3-thiazol-5-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H6BrN5S/c7-5-10-6(8)11-12(5)2-4-1-9-3-13-4/h1,3H,2H2,(H2,8,11)

InChI Key

ALYKYTVXYMIDDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)CN2C(=NC(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the thiazole and triazole rings followed by their coupling. One common method involves the reaction of 5-bromo-1,3-thiazole with a suitable triazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table highlights structural analogues of 5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine, focusing on substituents and heterocyclic systems:

Compound Name CAS No. Molecular Formula Substituents Key Features Reference
5-Bromo-1H-1,2,4-triazol-3-amine 389122-08-1 C₂H₃BrN₄ -NH₂ at position 3; no thiazole substituent Simpler structure; lacks sulfur heterocycle, limiting π-π stacking potential
5-Bromo-1-methyl-1H-1,2,4-triazole 16681-72-4 C₃H₄BrN₃ -CH₃ at position 1; no amine or thiazole groups Reduced polarity; methyl group enhances lipophilicity
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine 1228014-23-0 C₈H₆BrN₄ -NH₂ at position 3; 3-bromophenyl at position 5 Bromophenyl group increases steric bulk and aromatic interactions
3-Bromo-1-methyl-1H-1,2,4-triazole 56616-91-2 C₃H₄BrN₃ -Br at position 3; -CH₃ at position 1 Altered bromine position may affect reactivity in substitution reactions
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole - C₁₀H₆BrN₃S Fused imidazo-thiadiazole system with bromine at position 2 Distinct heterocyclic framework; bromine substitution in thiadiazole ring

Physicochemical and Reactivity Trends

  • Lipophilicity : The thiazole-methyl group in the target compound likely increases lipophilicity compared to simpler analogues like 5-Bromo-1H-1,2,4-triazol-3-amine. This could enhance membrane permeability in biological systems.
  • Electrophilic Reactivity : Bromine at position 5 (target compound) vs. position 3 (3-Bromo-1-methyl-1H-1,2,4-triazole) may influence regioselectivity in nucleophilic substitution reactions. For example, bromine in imidazo-thiadiazoles undergoes facile substitution with secondary amines .
  • Thermal Stability: Fused heterocycles (e.g., imidazo-thiadiazoles) may exhibit higher thermal stability due to extended conjugation, whereas monocyclic triazoles are more synthetically versatile .

Research Findings and Gaps

  • Bioactivity Data: Limited evidence exists on the target’s pharmacological profile. In contrast, bromophenyl-triazole derivatives show measurable anticancer activity in vitro .
  • Synthetic Optimization : Further studies are needed to compare yields and purity of the target compound with analogues synthesized via divergent routes (e.g., bromine-mediated vs. base-mediated cyclization).

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